An In-depth Technical Guide to 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and potential applications of the substituted aromatic aldehyde, 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who are interested in leveraging the unique characteristics of this halogenated salicylaldehyde derivative.
Introduction and Molecular Overview
5-Ethyl-2-hydroxy-3-iodo-benzaldehyde is a polysubstituted aromatic compound derived from salicylaldehyde. Its structure is characterized by a benzene ring functionalized with a formyl group (-CHO), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and an iodine atom (-I). The strategic placement of these functional groups, particularly the electron-donating hydroxyl and ethyl groups and the electron-withdrawing and bulky iodine atom, imparts distinct chemical reactivity and potential for further synthetic modifications.
The presence of the ortho-hydroxy group to the aldehyde functionality allows for intramolecular hydrogen bonding, influencing its physical properties and reactivity. The iodine atom, a heavy halogen, can participate in various coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules. Furthermore, iodinated aromatic compounds are of significant interest in medicinal chemistry due to their potential to form halogen bonds with biological targets and their use in radio-labeling studies.
Below is a diagram illustrating the chemical structure of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde.
Caption: Chemical structure of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde.
Physicochemical Properties
| Property | Predicted Value | Reference/Basis for Prediction |
| Molecular Formula | C₉H₉IO₂ | Based on chemical structure |
| Molecular Weight | 276.07 g/mol | Calculated from atomic weights |
| Appearance | Likely a pale yellow to brown solid | General appearance of similar aromatic aldehydes |
| Melting Point | Expected to be higher than 5-ethyl-2-hydroxybenzaldehyde | Introduction of iodine increases molecular weight and intermolecular forces |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in water | Based on the properties of related compounds |
| XLogP3-AA | > 2.4 | The non-iodinated precursor has a value of 2.4.[1] The addition of iodine is expected to increase lipophilicity. |
Synthesis and Characterization
A plausible and efficient synthetic route to 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde involves the electrophilic iodination of the precursor, 5-ethyl-2-hydroxybenzaldehyde. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is occupied by the ethyl group, the iodination is expected to occur at the ortho position (position 3).
A common and effective iodinating agent for activated aromatic rings is N-Iodosuccinimide (NIS). The reaction can be catalyzed by an acid or a transition metal.
Below is a proposed workflow for the synthesis of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde.
Caption: Proposed synthesis workflow for 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the iodination of salicylaldehydes.[2]
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Reaction Setup: In a round-bottom flask, dissolve 5-ethyl-2-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.
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Addition of Reagent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq.).
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Reaction: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structure of the synthesized 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde can be confirmed using standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the ethyl group protons, and the hydroxyl proton. The aromatic region will likely display two doublets for the two remaining protons on the benzene ring. The aldehyde proton will appear as a singlet at a downfield chemical shift (around 10 ppm). The ethyl group will show a quartet and a triplet. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of 190-200 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. A broad band in the region of 3100-3400 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. The C=O stretching of the aldehyde will appear as a strong band around 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[3]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (276.07). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom.
Chemical Reactivity and Potential Applications
The reactivity of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde is dictated by its array of functional groups.
Reactivity of the Aldehyde Group
The aldehyde group can undergo a variety of reactions, including:
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Oxidation to the corresponding carboxylic acid.
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Reduction to the corresponding alcohol.
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Condensation reactions , such as the Knoevenagel or Claisen-Schmidt condensations, to form α,β-unsaturated carbonyl compounds.[4]
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Formation of Schiff bases through reaction with primary amines.[4]
Reactivity of the Aromatic Ring
The iodinated benzene ring is a versatile platform for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions such as:
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Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
This reactivity makes 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde a valuable intermediate for the synthesis of complex organic molecules.
Caption: Potential reaction pathways for 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde.
Applications in Drug Discovery and Development
Substituted salicylaldehydes and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an iodine atom can enhance these activities or introduce new ones.
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Intermediate for Bioactive Molecules: Due to its versatile reactivity, 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde can serve as a key starting material for the synthesis of novel heterocyclic compounds and other complex structures with potential therapeutic applications. Benzaldehyde derivatives are being explored as selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[5]
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Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design. Halogen bonds can contribute to the binding affinity and selectivity of a ligand for its biological target.
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Radiolabeling: The presence of iodine allows for the potential development of radiolabeled analogs for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), by replacing the stable iodine with a radioactive isotope. However, it's important to note that in vivo deiodination can be a challenge with some radioiodinated compounds.[6]
Safety and Handling
As with any chemical, 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds like 5-ethyl-2-hydroxybenzaldehyde are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
5-Ethyl-2-hydroxy-3-iodo-benzaldehyde is a promising chemical entity with a rich potential for synthetic transformations and applications in medicinal chemistry. Its unique combination of functional groups makes it a valuable building block for the creation of novel and complex molecular architectures. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an insight into its potential applications, thereby serving as a valuable resource for researchers in the field.
References
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Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Retrieved from [Link]
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PubChem. (n.d.). 5-Ethyl-2-hydroxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (2017, May 4). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. Retrieved from [Link]
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Molecules. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
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